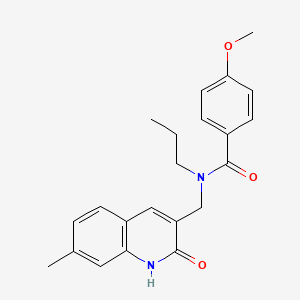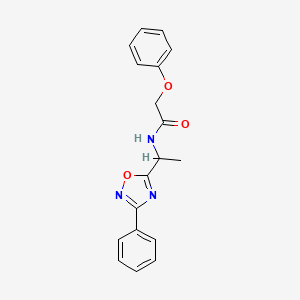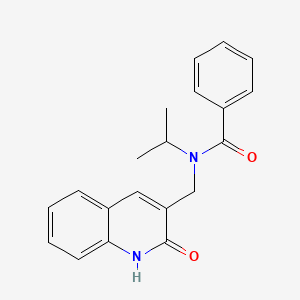
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide, also known as GMQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. GMQ is a benzamide derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has also been found to modulate the activity of various enzymes such as caspases, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-cancer properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has been shown to protect neuronal cells from damage and prevent cell death. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in the laboratory. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide research. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the investigation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide's potential as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide and its effects on various signaling pathways in the body.
Métodos De Síntesis
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has been synthesized through a specific method that involves the reaction of 2-hydroxy-7-methylquinoline with 4-methoxy-N-propylbenzamide. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-11-24(22(26)16-7-9-19(27-3)10-8-16)14-18-13-17-6-5-15(2)12-20(17)23-21(18)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXWTHKFWFWELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B7685447.png)




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)



![3-[4-[(4-Methylphenyl)sulfamoyl]phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B7685514.png)